{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

Lipophilicity Drug-likeness Membrane permeability

Fragment hit confirmation is often confounded by impurities from lower-purity stocks, and SAR programs requiring controlled N-alkyl variation risk unquantified shifts in target engagement from generic substitution. This compound resolves both: ≥98% purity eliminates impurity-driven false positives. cLogP 4.57 positions it optimally for kinase ATP-site fragments, while TPSA 12.03 Ų supports CNS penetration. As the mid-point reference between N-methyl (~cLogP 3.5) and N-cyclopropyl (cLogP 4.32) analogs, it enables clean deconvolution of lipophilicity- vs. steric-driven SAR. The 5-chloro substituent provides halogen-bond donor capability absent in the des-chloro analog. GHS07 profile ensures straightforward handling.

Molecular Formula C14H16ClNS
Molecular Weight 265.8 g/mol
Cat. No. B12075777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
Molecular FormulaC14H16ClNS
Molecular Weight265.8 g/mol
Structural Identifiers
SMILESCC(C)NCC1=C(C=CC(=C1)Cl)C2=CSC=C2
InChIInChI=1S/C14H16ClNS/c1-10(2)16-8-12-7-13(15)3-4-14(12)11-5-6-17-9-11/h3-7,9-10,16H,8H2,1-2H3
InChIKeyGHXFVCDBAJQJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(thiophen-3-yl)benzyl-isopropylamine Product Overview


{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine (CAS 1485759-04-3) is a synthetic secondary amine characterized by a 5-chloro-2-(thiophen-3-yl)benzyl scaffold bearing an N-isopropyl substituent . The combination of the electron-withdrawing chloro group at the 5-position of the phenyl ring, the 3-thienyl moiety that introduces conformational asymmetry relative to 2-thienyl analogs, and the sterically modest yet lipophilic isopropyl amine terminus defines this compound as a versatile fragment for medicinal chemistry, particularly in the construction of kinase-focused or GPCR-targeted compound libraries [1]. It is commercially available as a research-grade building block with a certified purity of ≥98% .

1
Workflow
Fragment-based building block for kinase-focused or GPCR-targeted compound library synthesis
2
Scaffold
5-Chloro-2-(thiophen-3-yl)benzyl core with N-isopropyl secondary amine; 3-thienyl moiety introduces conformational asymmetry vs 2-thienyl analogs
3
Selection
Research-grade certified purity building block; supports SAR reproducibility in lead optimization campaigns

Generic Interchange Risks for 5-Chloro-2-(thiophen-3-yl)benzyl-amines


Within the 5-chloro-2-(thiophen-3-yl)benzyl-amine sub-series, subtle changes to the N-alkyl substituent produce measurable shifts in lipophilicity (cLogP), amine basicity, and steric bulk that cannot be assumed to be interchangeable. For example, the replacement of the N-isopropyl group with a smaller N-methyl group reduces cLogP by approximately 1.1 log units and substantially lowers the calculated polar surface area (PSA) . Similarly, the removal of the 5-chloro atom eliminates a key hydrogen-bond acceptor and alters the electron density of the phenyl ring, which can affect π-stacking interactions and metabolic stability . Generic substitution without head-to-head comparative data therefore introduces an unquantified risk of altered target engagement, off-target profile, and pharmacokinetic behavior in any given assay system.

N-alkyl Replacing N-isopropyl with N-methyl or N-cyclopropyl shifts cLogP and amine basicity; target engagement and off-target profile may not transfer directly.
5-Cl removal Eliminating the 5-chloro substituent removes a key halogen-bond donor and alters phenyl ring electron density; π-stacking interactions may differ.
Purity grade Lower-purity analogs (≥95% or unstated) may introduce impurity-driven assay artifacts; certified purity supports reproducible dose-response interpretation.

Comparative Evidence: 5-Chloro-2-(thiophen-3-yl)benzyl-isopropylamine vs. Analogs


cLogP Comparison: N-Isopropyl vs. N-Cyclopropyl Analogs

The target N-isopropyl compound exhibits a calculated LogP (cLogP) of 4.57 , compared to 4.32 for the N-cyclopropyl analog . This difference of +0.25 log units indicates modestly higher lipophilicity, which in lead optimization can correlate with improved passive membrane permeability, provided that solubility limits are not exceeded. Both compounds share the same 5-chloro-2-(thiophen-3-yl)benzyl scaffold, making the N-substituent the sole structural variable for this direct head-to-head comparison.

cLogP
Head-to-head
Target 4.57 vs N-cyclopropyl 4.32
ΔcLogP = +0.25
Reported lipophilicity difference may support permeability screening context
Computational prediction; vendor-supplied values
Lipophilicity Drug-likeness Membrane permeability

TPSA Consistency: N-Isopropyl vs. N-Cyclopropyl

Both the target N-isopropyl compound and the N-cyclopropyl analog share an identical TPSA of 12.03 Ų . This constancy confirms that the hydrogen-bonding capacity is dictated entirely by the common 5-chloro-2-(thiophen-3-yl)benzyl scaffold and the secondary amine, with the N-alkyl variation contributing no additional polar surface. Within drug-likeness filters, this TPSA is favorable for blood-brain barrier penetration (commonly <60-70 Ų threshold) and oral absorption (<140 Ų threshold).

TPSA
Head-to-head
Both 12.03 Ų
ΔTPSA = 0.00
Identical polar surface area; no penalty for selecting isopropyl variant
Calculated from SMILES; fragment-based algorithm
Polar surface area Oral bioavailability Blood-brain barrier penetration

Purity Differential: Certified vs. Lower-Grade Analogs

The target compound is offered at a certified purity of 98% . Many close structural analogs available from non-specialist suppliers lack a stated purity or are listed at ≥95%, which can introduce up to 5% unknown impurities that confound dose-response interpretations in biological assays. For example, the N-cyclopropyl analog from ChemScene is listed at ≥98% , providing a purity-matched comparator; however, the target compound's documented purity traceability through Leyan's quality control system supports regulatory-facing lead optimization programs where impurity profiling is mandatory.

Purity
Cross-study comparable
Target 98% vs ≥95% baseline
Up to +3% absolute difference
Supports SAR reproducibility in high-throughput screening
Vendor COA; analytical method not publicly disclosed
Chemical purity Reproducibility Structure-activity relationship

Steric Profile: N-Isopropyl vs. Other N-Alkyl Analogs

The N-isopropyl group introduces a steric profile distinct from both the smaller N-ethyl (less hindered, more flexible) and the constrained N-cyclopropyl analog (ring strain, altered bond angles). While no published X-ray or NMR data exist for this compound class, the calculated number of rotatable bonds (4 for the target compound ) is identical to that of the N-cyclopropyl analog , suggesting that the isopropyl group does not increase conformational entropy relative to the constrained cyclopropyl ring. However, the isopropyl group's bifurcated methyl groups may engage in favorable hydrophobic packing with protein sub-pockets that are inaccessible to the planar cyclopropyl moiety.

Steric Profile
Class-level inference
Rotatable bonds = 4; intermediate steric bulk between N-methyl and N-cyclohexyl
Context-dependent; data to verify
No experimental conformational data available
Steric effects Conformational analysis Structure-based design

Hazard Classification: GHS07 Warning Profile vs. Analog

The target N-isopropyl compound carries a GHS07 (Warning) hazard classification with hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) . The N-cyclopropyl analog shares the identical GHS07 profile . This consistency across the sub-series indicates that the hazard profile is scaffold-driven rather than N-substituent-dependent. No specialized containment beyond standard chemical fume hood and personal protective equipment is required, reducing institutional safety review burden relative to compounds requiring dedicated facilities.

GHS Hazard
Cross-study comparable
GHS07 Warning; H302-H315-H319-H335 (both target and N-cyclopropyl analog)
Scaffold-driven hazard profile; no differential classification
Vendor-assigned based on computational toxicology
Safety Handling Laboratory procurement

5-Chloro-2-(thiophen-3-yl)benzyl-isopropylamine Application Scenarios


Fragment-Based Lead Generation for Kinase Inhibitors

The compound's cLogP of 4.57 positions it in the optimal lipophilicity range for kinase ATP-binding site fragments, where excessive hydrophobicity leads to promiscuity and poor solubility. The 3-thienyl moiety provides a sulfur-based hydrogen-bond acceptor distinct from phenyl-only scaffolds, potentially engaging the kinase hinge region. Procurement of the 98%-purity building block ensures that fragment screening hit confirmation is not confounded by impurities originating from lower-purity comparator stocks.

CNS-Targeted GPCR Allosteric Modulator Libraries

With a TPSA of 12.03 Ų , well below the 60-70 Ų threshold commonly associated with CNS penetration, and a manageable cLogP of 4.57, this compound is suited as a core scaffold for CNS-targeted GPCR modulator libraries. The N-isopropyl group's steric profile, intermediate between ethyl and cyclopropyl, allows systematic exploration of hydrophobic sub-pockets in orthosteric or allosteric sites without introducing excessive molecular weight.

Systematic SAR of N-Alkyl Substitution

When an SAR program requires a fixed 5-chloro-2-(thiophen-3-yl)benzyl pharmacophore with controlled variation of the amine substituent, the target N-isopropyl compound serves as the mid-point reference. Its cLogP (4.57) falls between the predicted values for the N-methyl (~3.5) and the N-cyclopropyl (4.32) analogs , while its TPSA remains constant across the series. This enables clean deconvolution of lipophilicity-driven versus steric-driven effects on biological activity.

Chemical Probe Development with 5-Chloro Halogen Bonding

The 5-chloro substituent on the phenyl ring introduces a halogen-bond donor capability that is absent in the des-chloro analog. For targets where halogen bonding with a backbone carbonyl or side-chain oxygen has been crystallographically demonstrated, the target compound provides the required halogen-bond donor while the N-isopropyl group maintains drug-like physicochemical properties. The 98% purity and GHS07 safety profile support its use in chemical probe campaigns requiring robust analytical characterization and straightforward handling.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor lead generation
cLogP-based permeability context
Kinase hinge-region engagement screening
CNS-targeted GPCR modulator library design
TPSA and drug-likeness profile
CNS penetration prediction validation
Systematic SAR of N-alkyl substitution
N-isopropyl mid-point reference profile
Lipophilicity vs steric effect deconvolution
Chemical probe development with halogen bonding
5-chloro halogen-bond donor context
Target engagement with crystallographic validation
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